molecular formula C16H15FN2S B2494337 (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine CAS No. 865546-48-1

(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine

Cat. No.: B2494337
CAS No.: 865546-48-1
M. Wt: 286.37
InChI Key: DDOGPCPXKQEPLW-UHFFFAOYSA-N
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Description

(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine is a novel indole ethylamine derivative of significant interest in medicinal chemistry and pharmacological research, particularly in the study of metabolic disorders. Its core structure is characterized by an indole scaffold substituted at the C3 position with a thioether-linked ethylamine side chain and at the C2 position with a 4-fluorophenyl group. This structural motif is shared with a class of compounds being investigated as potent lipid metabolism regulators . Research Applications and Value Early-phase research on closely related indole ethylamine analogs has demonstrated promising potential in targeting key pathways involved in nonalcoholic fatty liver disease (NAFLD) and related metabolic syndromes . These compounds are primarily investigated for their ability to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in regulating fatty acid uptake and oxidation in the liver . Concurrently, some derivatives have been shown to activate Carnitine Palmitoyltransferase 1 (CPT1a), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation . This dual mechanism of action—simultaneously promoting fatty acid oxidation and reducing lipid synthesis—positions this chemical class as a compelling candidate for the development of anti-steatotic therapies. In vitro studies on similar compounds have shown a significant capacity to reduce intracellular triglyceride accumulation in model hepatocytes, outperforming some established PPARα agonists in preclinical research . For Research Use Only This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with care in a controlled laboratory environment, adhering to all applicable safety protocols.

Properties

IUPAC Name

2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOGPCPXKQEPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)SCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Scientific Research Applications

The biological activity of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine has been investigated in various studies, highlighting its potential as a therapeutic agent. Below are key findings:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines, including:

Cell LineIC50 Value (µM)Reference
SNB-1915.6
OVCAR-812.8
NCI-H46018.4

The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, suggesting that it may be developed further as an anticancer agent.

Neuroprotective Effects

The compound has been studied for its potential neuroprotective effects, particularly in relation to neurodegenerative diseases such as Alzheimer's. It has shown inhibitory activity against acetylcholinesterase, an enzyme linked to cognitive decline:

Activity TypeDescriptionReference
Acetylcholinesterase InhibitionIC50 = 5.7 µM

This suggests that this compound could be a candidate for further development in treating cognitive disorders.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of similar structures possess antimicrobial properties against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli256 µg/mL
Staphylococcus aureus128 µg/mL

These findings suggest that the compound may be explored for use in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A comprehensive study assessed the anticancer efficacy of this compound on various cancer cell lines. The results indicated significant growth inhibition, leading researchers to propose further investigation into its mechanisms and potential as a lead compound for drug development.

Case Study 2: Neuroprotective Potential

In vitro assays evaluated the compound's effect on neuronal cells exposed to neurotoxic agents. The results demonstrated a protective effect, with reduced cell death and improved viability compared to controls. This case study underscores the need for more extensive research into its neuroprotective mechanisms.

Mechanism of Action

The mechanism of action of (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thioether linkage and ethylamine group contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Core

2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine
  • Structural Difference : Replaces the 4-fluorophenyl group with an unsubstituted phenyl ring.
  • Molecular Formula : C₁₆H₁₆N₂S
  • Molecular Weight : 268.38 g/mol .
  • Key Insight : The absence of fluorine reduces electronegativity and may decrease binding affinity to targets sensitive to halogen interactions, such as enzymes or receptors with hydrophobic pockets.
(2-{[2-(4-Methoxyphenyl)-1H-indol-3-yl]thio}ethyl)amine
  • Structural Difference : Substitutes the 4-fluorophenyl group with a 4-methoxyphenyl group.
  • Molecular Formula : C₁₇H₁₈N₂OS
  • Molecular Weight : 298.40 g/mol .

Variations in the Linker Region

(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine
  • Structural Difference : Replaces the thioethyl linker with a benzyl group.
  • Molecular Formula : C₁₇H₁₇FN₂
  • Molecular Weight : 280.33 g/mol .
Tryptamine (2-(1H-Indol-3-yl)ethylamine)
  • Structural Difference : Lacks both the thioether linker and the 4-fluorophenyl substituent.
  • Molecular Formula : C₁₀H₁₂N₂
  • Molecular Weight : 160.22 g/mol .
  • Key Insight : As a natural neurotransmitter precursor, tryptamine’s simpler structure highlights the importance of the thioether and fluorophenyl groups in the target compound for specialized applications, such as enhanced receptor selectivity or stability.

Core Scaffold Modifications

4-(Indol-3-yl)thiazole-2-amines
  • Structural Difference : Replaces the thioethylamine group with a thiazole ring.
  • Example Compound : 3-Methyl-2-phenyl-1-substituted-indole derivatives.
  • Molecular Formula : Varies (e.g., C₁₄H₁₁N₃S for thiazole-indole hybrids).
  • Biological Activity : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Key Insight : The thiazole ring introduces a planar heterocycle, which may improve π-π stacking interactions with bacterial DNA or enzymes compared to the flexible thioethylamine linker.
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine
  • Structural Difference : Replaces the indole core with a thiazole ring and modifies the substituent pattern.
  • Molecular Formula : C₁₀H₈ClFN₂S
  • Molecular Weight : 242.70 g/mol .

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Feature Molecular Formula Molecular Weight (g/mol) Notable Activity/Property
Target Compound 4-Fluorophenyl, thioethyl linker C₁₆H₁₅FN₂S 286.37 High lipophilicity (predicted)
2-(2-Phenyl-1H-indol-3-ylsulfanyl)-ethylamine Phenyl, thioethyl linker C₁₆H₁₆N₂S 268.38 N/A (structural analog)
(4-Fluoro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine Benzyl linker, 4-fluorophenyl C₁₇H₁₇FN₂ 280.33 Psychoactive potential
4-(Indol-3-yl)thiazole-2-amines Thiazole core C₁₄H₁₁N₃S 253.32 Antimicrobial
Tryptamine Minimal substitution C₁₀H₁₂N₂ 160.22 Neurotransmitter precursor

Research Implications

  • Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances metabolic stability and target affinity compared to non-halogenated analogs .
  • Thioether Linker : The sulfur atom may participate in covalent interactions or redox processes, which could be exploited in enzyme inhibition or prodrug design.

Biological Activity

(2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine, also known as compound L19254, is a synthetic organic molecule with potential biological activities. Its structure includes an indole core, a fluorophenyl group, and a thioether linkage, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-((2-(4-fluorophenyl)-1H-indol-3-yl)thio)ethan-1-amine
  • Molecular Formula : C16H15FN2S
  • Molecular Weight : 286.37 g/mol
  • CAS Number : 865546-48-1
  • Purity : ≥95% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The indole moiety is known for its role in enzyme inhibition and receptor modulation. The presence of the fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins. The thioether linkage provides structural flexibility, allowing the molecule to adopt conformations favorable for binding .

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
A549 (lung cancer)14.74 ± 1.5Induction of apoptosis and inhibition of interleukin-6 release
HeLa (cervical cancer)17.87 ± 2.8Apoptotic pathway activation
Caco-2 (colon cancer)15.74 ± 1.7Cell cycle arrest and apoptosis induction

The compound demonstrated significant cytotoxicity with IC50 values ranging from approximately 14 to 18 µM across different cancer cell lines . Notably, it was found to inhibit interleukin release significantly in A549 cells, indicating a potential anti-inflammatory mechanism alongside its anticancer properties.

Case Studies and Research Findings

A study investigating various derivatives of bis(2-aminoethyl)amine highlighted the promising anticancer activity of compounds similar to this compound. The research utilized assays such as MTT and lactate dehydrogenase assays to evaluate cell viability and apoptosis rates . The findings suggest that derivatives with structural similarities exhibit enhanced cytotoxic effects, particularly through apoptotic pathways.

Potential Therapeutic Applications

Given its biological activities, this compound may have applications in:

  • Cancer Therapy : As a potential chemotherapeutic agent targeting specific cancer types.
  • Anti-inflammatory Treatments : Due to its ability to modulate interleukin release.

Further research is required to fully elucidate its mechanisms and optimize its efficacy through structural modifications .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (2-{[2-(4-Fluorophenyl)-1H-indol-3-yl]thio}ethyl)amine, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the 4-fluorophenyl-indole core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 2 : Introduction of the thioether group via nucleophilic substitution or thiol-ene chemistry under inert atmospheres (N₂/Ar) .
  • Step 3 : Amine functionalization using reductive amination or protecting-group strategies (e.g., Boc protection) .
  • Key Variables : Catalyst choice (Pd/Cu), solvent (DMF, toluene), and temperature (60–120°C) significantly affect yield. For example, DMF enhances solubility but may require post-reaction purification to remove residual solvents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for aromatic proton signals in δ 6.8–7.6 ppm (indole and fluorophenyl groups) and a triplet near δ 3.2 ppm (SCH₂CH₂NH₂) .
  • Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₄FN₂S). High-resolution MS (HRMS) confirms isotopic patterns .
  • IR Spectroscopy : Stretching vibrations for S-C (650–750 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values ≤50 µg/mL considered promising .
  • Anticancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Neuroactivity : Radioligand binding assays (e.g., serotonin receptors 5-HT₁A/₂A) to assess CNS targeting .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substitution) alter binding affinity to serotonin receptors?

  • Methodological Answer :

  • Computational Modeling : Perform molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 7F3) to compare binding poses and ΔG values .
  • Experimental Validation : Radioligand displacement assays show fluorophenyl derivatives exhibit 2–3x higher 5-HT₁A affinity (Kᵢ = 12 nM) vs. chlorophenyl analogs (Kᵢ = 28 nM), attributed to fluorine’s electronegativity enhancing hydrogen bonding .

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variability in MCF-7 cells) be resolved?

  • Methodological Answer :

  • Variable Control : Standardize assay conditions (cell passage number, serum concentration, incubation time).
  • Metabolic Interference : Test compound stability in cell media (HPLC monitoring) to rule out degradation .
  • Data Table :
StudyIC₅₀ (µM)Cell PassageSerum (%)
A8.2P1510
B15.7P255

Q. What mechanistic insights explain its dual antimicrobial and anticancer activity?

  • Methodological Answer :

  • Target Identification : Use thermal shift assays (TSA) to identify protein targets (e.g., DNA gyrase for antimicrobial activity; topoisomerase IIα for anticancer effects) .
  • ROS Induction : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence. Thioether-linked compounds often disrupt redox balance, inducing apoptosis in cancer cells and bacterial membranes .

Q. How can synthetic impurities (e.g., des-fluoro byproducts) be quantified and mitigated?

  • Methodological Answer :

  • Analytical QC : Use HPLC-MS with a C18 column (ACN/H₂O gradient) to detect impurities. Limit des-fluoro byproducts to <0.5% via optimized fluorophenyl precursor stoichiometry (1.2 eq) .
  • Purification : Silica gel chromatography (hexane/EtOAc 4:1) or preparative HPLC removes hydrophobic impurities .

Data Contradiction Analysis

Q. Why do some studies report high aqueous solubility while others classify the compound as lipophilic?

  • Resolution :

  • pH Dependency : The amine group’s pKa (~9.5) increases solubility in acidic buffers (e.g., pH 4.0 PBS) but reduces it in neutral conditions.
  • Experimental Table :
Solvent SystemSolubility (mg/mL)Method (USP)
pH 7.4 PBS0.12Turbidimetry
pH 4.0 Acetate2.8HPLC-UV

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